

1-tert-Butyl-4-chlorobenzene CAS number 3972-56-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-tert-Butyl-4-chlorobenzene

Cat. No.: B1583815

[Get Quote](#)

An In-depth Technical Guide to **1-tert-Butyl-4-chlorobenzene** (CAS 3972-56-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-Butyl-4-chlorobenzene is a disubstituted aromatic hydrocarbon of significant interest in modern organic synthesis. Characterized by the CAS number 3972-56-3, this compound serves as a versatile intermediate and building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Its unique structural features—a sterically demanding tert-butyl group and a reactive chlorine atom on a benzene ring—provide a valuable scaffold for constructing elaborate molecular architectures. The tert-butyl moiety offers steric control and enhances lipophilicity, while the chloro-substituent is a key handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

1-tert-Butyl-4-chlorobenzene is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.^[1] It is characterized by low solubility in water but exhibits good solubility in common organic solvents like ethers and acetone.^{[1][2]}

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	3972-56-3	[3]
Molecular Formula	C ₁₀ H ₁₃ Cl	[4]
Molecular Weight	168.66 g/mol	[4]
Appearance	White or Colorless to Yellow powder, lump, or clear liquid	[1]
Melting Point	23 °C	
Boiling Point	216 °C	
Refractive Index	1.51	[5]
Purity	Typically ≥98% (by GC)	[3][6]

Table 2: Spectroscopic Data Summary

Technique	Expected Characteristics
¹ H NMR	Singlet (~1.3 ppm, 9H) for the tert-butyl group; AA'BB' system for aromatic protons (~7.2-7.4 ppm, 4H).[7][8]
¹³ C NMR	Signals for quaternary tert-butyl carbon, methyl carbons, and four distinct aromatic carbons.
Mass Spec (MS)	Molecular ion (M ⁺) peak with a characteristic M+2 isotope peak for chlorine (ratio approx. 3:1).[9]
Infrared (IR)	C-H stretching (aliphatic and aromatic), C=C aromatic stretching, and C-Cl stretching bands.

Synthesis and Manufacturing

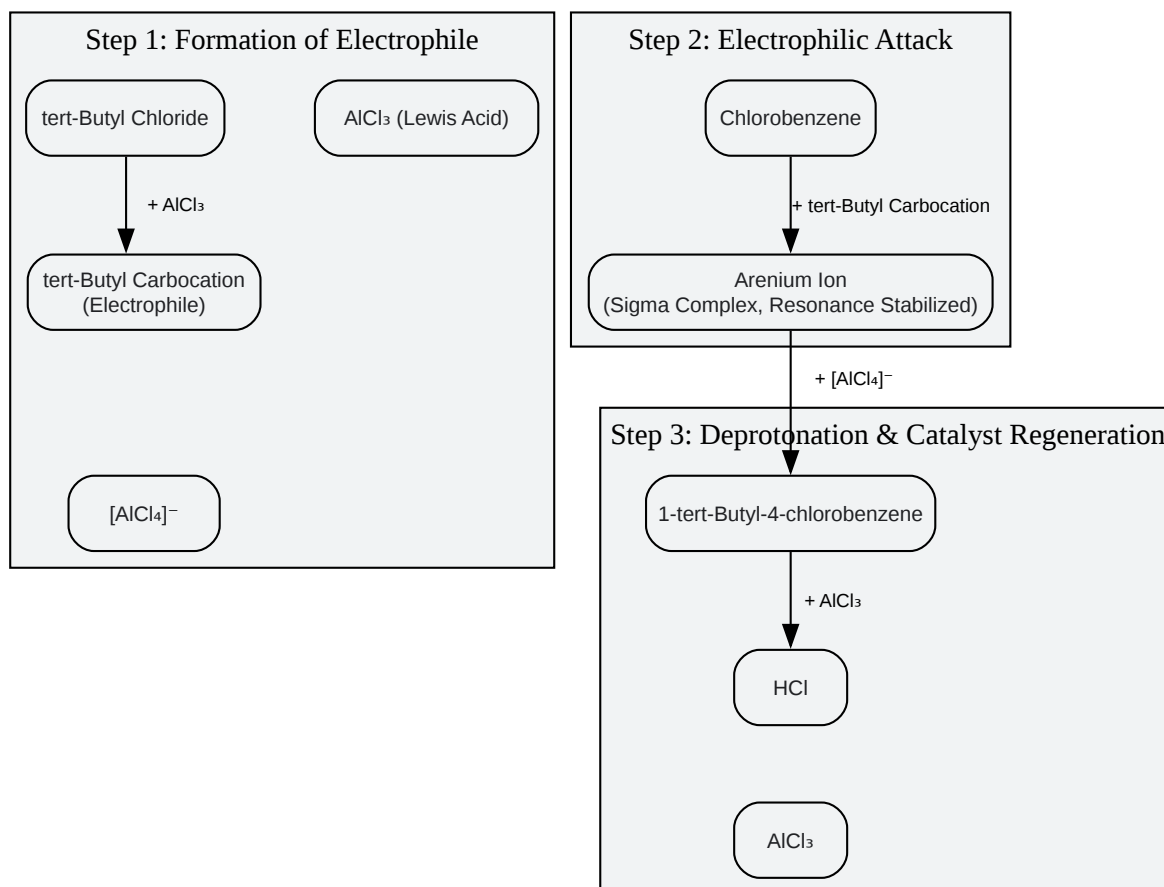
The predominant industrial synthesis of **1-tert-Butyl-4-chlorobenzene** is achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of chlorobenzene.

[10]

Core Synthesis: Friedel-Crafts Alkylation

This reaction involves the alkylation of chlorobenzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl_3) or a complex acid like tetrachloroaluminic acid (HAlCl_4). [10][11][12]

Mechanism: The reaction proceeds through the formation of a highly stable tert-butyl carbocation, which then acts as the electrophile. [10][13] The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the alkylation occurs almost exclusively at the para position. [10]



[Click to download full resolution via product page](#)

Caption: Friedel-Crafts alkylation mechanism for synthesis.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established Friedel-Crafts procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).^{[14][15]}
^[16]

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas trap (to neutralize the evolved HCl gas).
- **Reagent Charging:** Charge the flask with chlorobenzene (1.0 eq) and anhydrous aluminum chloride (0.1-0.3 eq). Cool the mixture to 0-5 °C in an ice bath.
- **Addition of Alkylating Agent:** Add tert-butyl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the stirred chlorobenzene/ AlCl_3 mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of chlorobenzene.
- **Workup:** Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) twice.
- **Washing:** Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **1-tert-Butyl-4-chlorobenzene**.

Chemical Reactivity and Synthetic Utility

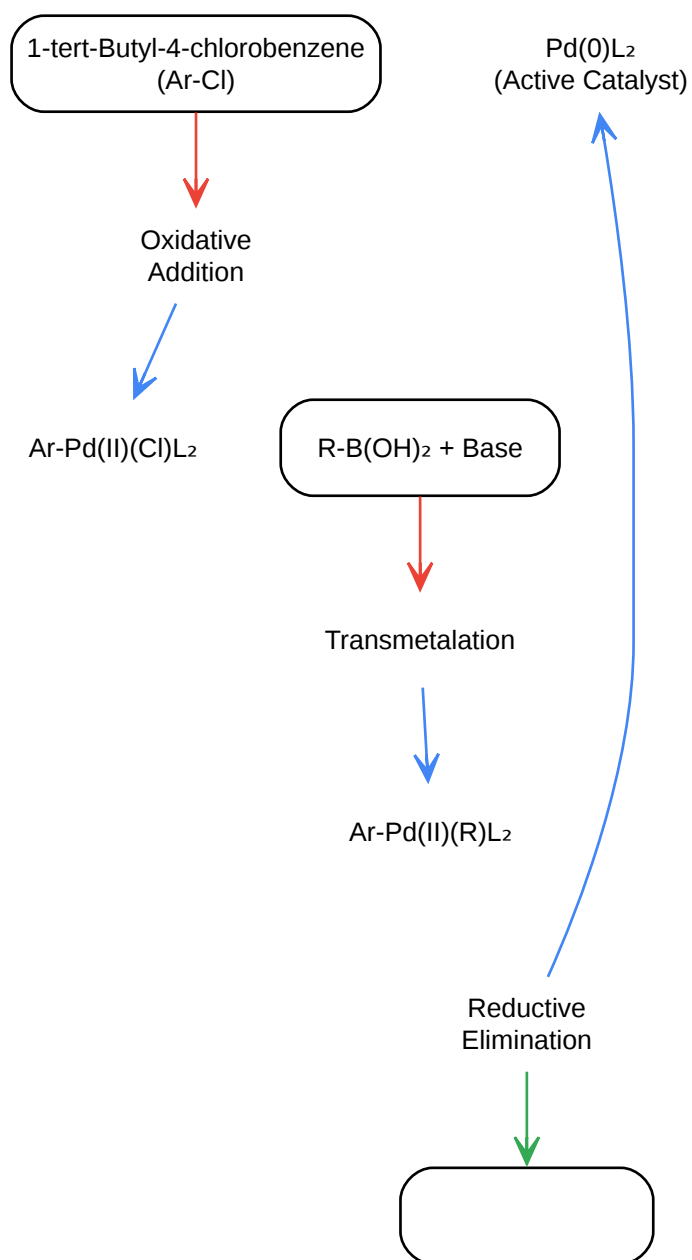
The synthetic value of **1-tert-Butyl-4-chlorobenzene** stems from the distinct reactivity of its chloro and tert-butyl substituents. The chlorine atom serves as an excellent leaving group in cross-coupling reactions, while the tert-butyl group provides steric bulk and is generally unreactive.^[10]

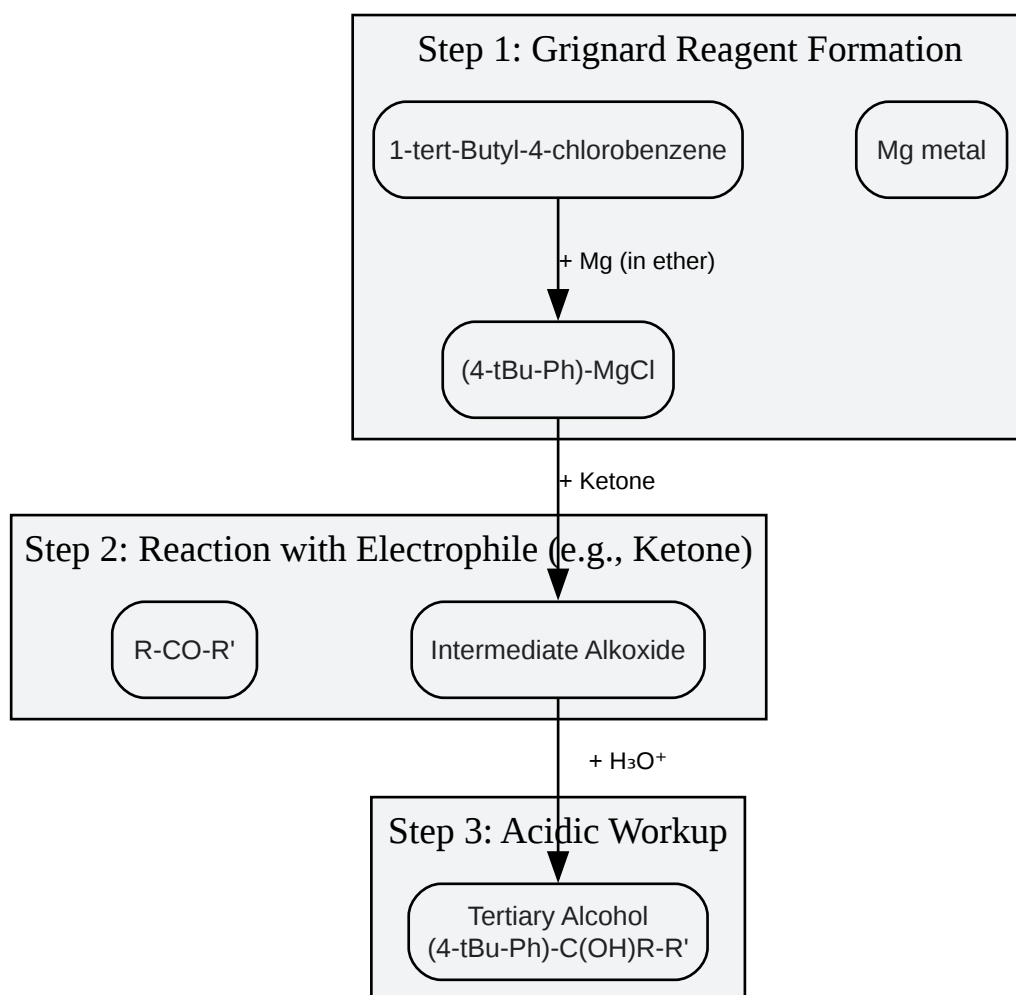
Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions are fundamental for C-C and C-N bond formation, and **1-tert-Butyl-4-chlorobenzene** is an ideal substrate.

This reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or ester) to form biaryl compounds, which are common motifs in pharmaceuticals.[\[17\]](#)[\[18\]](#)[\[19\]](#)

General Reaction: $(4\text{-tBu-C}_6\text{H}_4)\text{-Cl} + \text{R-B(OH)}_2 \xrightarrow{\text{[Pd Catalyst, Base]}} (4\text{-tBu-C}_6\text{H}_4)\text{-R}$





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3972-56-3: 1-Chloro-4-(1,1-dimethylethyl)benzene [cymitquimica.com]
- 2. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]
- 3. chemscene.com [chemscene.com]

- 4. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C₁₀H₁₃Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. lehigh.edu [lehigh.edu]
- 10. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 | Benchchem [benchchem.com]
- 11. 1-tert-Butyl-4-chlorobenzene | 3972-56-3 [chemicalbook.com]
- 12. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 13. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 14. louisville.edu [louisville.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. cerritos.edu [cerritos.edu]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. ocf.berkeley.edu [ocf.berkeley.edu]
- 19. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [1-tert-Butyl-4-chlorobenzene CAS number 3972-56-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583815#1-tert-butyl-4-chlorobenzene-cas-number-3972-56-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com